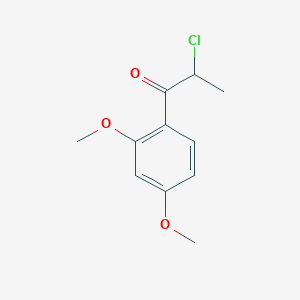

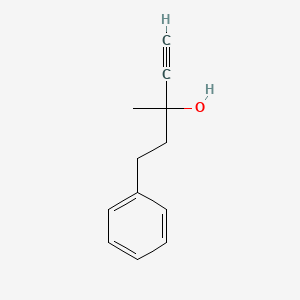

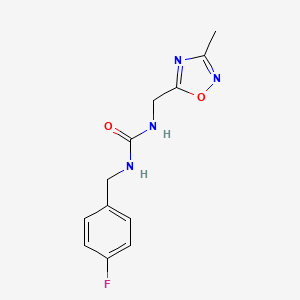

![molecular formula C12H12ClN3O2S B2514405 2-[(3-Chloro-4-methylphenyl)amino]pyridine-3-sulfonamide CAS No. 1340938-22-8](/img/structure/B2514405.png)

2-[(3-Chloro-4-methylphenyl)amino]pyridine-3-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(3-Chloro-4-methylphenyl)amino]pyridine-3-sulfonamide, commonly known as CMPS, is a synthetic compound with a wide range of applications in the scientific research field. It is a derivative of pyridine, a nitrogen-containing heterocyclic aromatic compound, and is known for its strong aromatic properties. CMPS has been studied extensively for its biochemical and physiological effects, and its potential for use in a variety of laboratory experiments.

Scientific Research Applications

Sulfonamide Inhibitors in Therapeutics and Drug Development

Sulfonamide compounds, including 2-[(3-Chloro-4-methylphenyl)amino]pyridine-3-sulfonamide, have been identified as a significant class of synthetic bacteriostatic antibiotics, crucial for treating bacterial infections and diseases caused by other microorganisms. These compounds, known as sulfa drugs, were pivotal in therapy against bacterial infections before the advent of penicillin. Beyond their antibacterial applications, sulfonamides have found utility across a spectrum of therapeutic areas. They are used in drugs addressing diseases such as HIV, cancer, glaucoma, inflammation, and Alzheimer's, showcasing their versatility as medicinal compounds. This breadth of application underscores the ongoing importance of sulfonamides in drug discovery and development, fueling research into new drug candidates for various conditions (Gulcin & Taslimi, 2018; Carta, Scozzafava, & Supuran, 2012).

Expanding Pharmacological Applications

Research on sulfonamides has also emphasized their potential beyond traditional antibacterial use. These compounds demonstrate a range of pharmacological properties, including antifungal, antiparasitic, antioxidant, and antitumor activities. Their simple synthesis and structural diversity have made sulfonamides a focal point in the development of bioactive substances. This has led to the exploration of their use in planning and synthesis for future drugs, highlighting the sulfonamide subunit's medicinal chemistry significance. Such diversity in application and the ongoing discovery of new therapeutic properties make sulfonamides, like this compound, critical to current medicinal chemistry and drug development efforts (Azevedo-Barbosa et al., 2020).

Sulfonamide Derivatives in Modern Medicine

Further extending their utility, sulfonamide derivatives have shown promising results in various medical applications. These derivatives have been engineered to enhance bioactive spectra and demonstrate wide medicinal applications with significant development value. The exploration of sulfonamide-based compounds, including metal supermolecular complexes, highlights their potential as antimicrobial, anticancer, antiparasitic, anti-inflammatory, anticonvulsant, antiglaucoma, antidiabetic, antiepileptic agents, and more. This exploration is indicative of a vibrant area of research, aiming for new drug molecules with broad spectrum, high activity, and low toxicity, suggesting a bright future for sulfonamide compounds in drug discovery and therapeutic applications (He Shichao et al., 2016).

properties

IUPAC Name |

2-(3-chloro-4-methylanilino)pyridine-3-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClN3O2S/c1-8-4-5-9(7-10(8)13)16-12-11(19(14,17)18)3-2-6-15-12/h2-7H,1H3,(H,15,16)(H2,14,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGMXXHHREHBPAV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC2=C(C=CC=N2)S(=O)(=O)N)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.76 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,4-Dibromo-6-{[(4-fluorobenzyl)imino]methyl}benzenol](/img/structure/B2514322.png)

![7-Fluoro-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid;hydrochloride](/img/structure/B2514329.png)

![3-[(Dimethylamino)methyl]-4,4-difluorobutanoic acid;hydrochloride](/img/structure/B2514331.png)

![(3,5-dimethylphenyl)((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2514335.png)

![3-[(4-chloro-5H-1,2,3-dithiazol-5-yliden)amino]benzenecarbonitrile](/img/structure/B2514340.png)